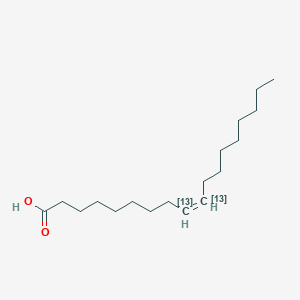
(S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a mesityl group, a hydroxy group, and an imidazolium ion, making it an interesting subject for research in chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) typically involves multiple steps, including the formation of the imidazolium ion and the introduction of the mesityl and hydroxy groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The mesityl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted imidazolium compounds.
Scientific Research Applications
(S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) has several scientific research applications, including:
Chemistry: Used as a catalyst or reagent in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-tert-Butyl (4-fluoro-1-hydroxy-4-methylpentan-2-yl)carbamate
- ®-2-(((S)-1-hydroxy-4-methylpentan-2-yl)amino)-4-oxo-4-phenylbutanoic acid
Uniqueness
(S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) is unique due to its specific combination of functional groups and stereochemistry
Properties
Molecular Formula |
C18H29F6N2OP |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]pentan-1-ol;hexafluorophosphate |
InChI |
InChI=1S/C18H29N2O.F6P/c1-13(2)8-17(11-21)19-6-7-20(12-19)18-15(4)9-14(3)10-16(18)5;1-7(2,3,4,5)6/h9-10,12-13,17,21H,6-8,11H2,1-5H3;/q+1;-1/t17-;/m0./s1 |
InChI Key |
NTQWYGMQOMHOQG-LMOVPXPDSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)[C@@H](CC(C)C)CO)C.F[P-](F)(F)(F)(F)F |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)C(CC(C)C)CO)C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


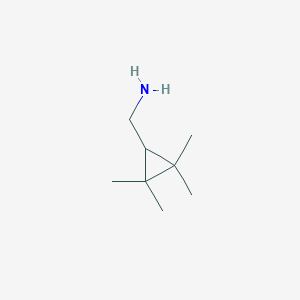
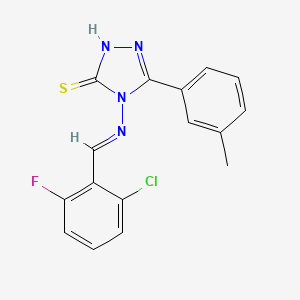
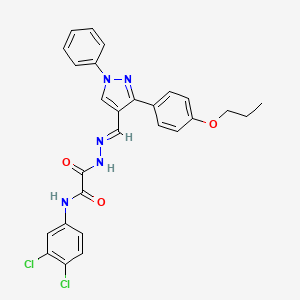
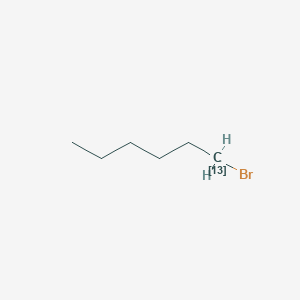


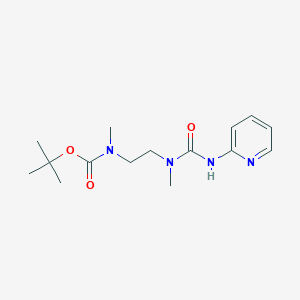
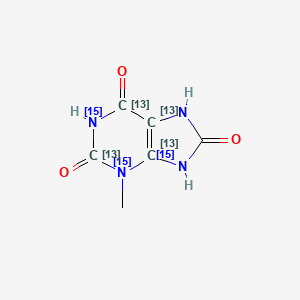
![2-(2,5-dimethylphenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12054692.png)
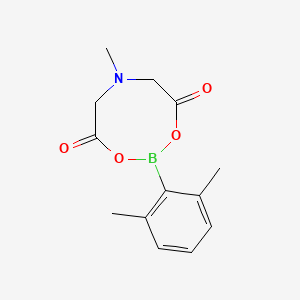

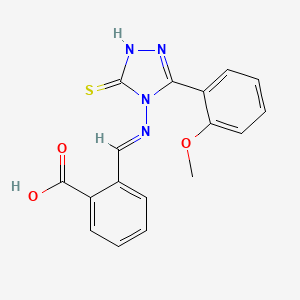
![5-Bromo-2-hydroxybenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12054735.png)
